molecular formula C20H27NO3 B15111705 Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B15111705
M. Wt: 329.4 g/mol
InChI Key: CNHGMKJKMFZQNB-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally characterized by a piperidine ring substituted with a phenyl group and a cyclohexanecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 4-phenylpiperidine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalytic amount of acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to opioid receptors, leading to analgesic effects. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-phenylpiperidine-4-carboxylate
  • Methyl 1-methyl-4-phenylpiperidine-4-carboxylate
  • Pethidine (Meperidine)

Uniqueness

Methyl 1-cyclohexanecarbonyl-4-phenylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 1-(cyclohexanecarbonyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C20H27NO3/c1-24-19(23)20(17-10-6-3-7-11-17)12-14-21(15-13-20)18(22)16-8-4-2-5-9-16/h3,6-7,10-11,16H,2,4-5,8-9,12-15H2,1H3

InChI Key

CNHGMKJKMFZQNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)C(=O)C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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